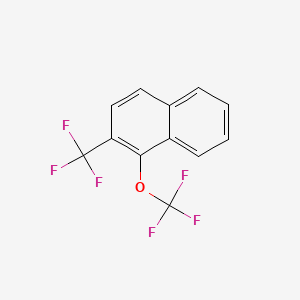

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is a polyfluorinated naphthalene derivative characterized by two strong electron-withdrawing groups: a trifluoromethoxy (-OCF₃) substituent at position 1 and a trifluoromethyl (-CF₃) group at position 2. These substituents significantly alter the electronic and steric properties of the naphthalene core, making the compound highly lipophilic and chemically stable. Such fluorinated naphthalenes are of interest in materials science, agrochemicals, and pharmaceuticals due to fluorine’s ability to enhance metabolic stability and modulate intermolecular interactions .

Preparation Methods

The synthesis of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) and trifluoromethoxy iodide (CF3OI) in the presence of a suitable catalyst can facilitate the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound demonstrates modified electrophilic aromatic substitution (EAS) behavior compared to unsubstituted naphthalene due to the combined -OCF₃ and -CF₃ groups. Key findings include:

Table 1: Comparative EAS Reactivity

| Reaction Type | Position | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Nitration | C5 | 68 | HNO₃/H₂SO₄, 0°C, 4h | |

| Sulfonation | C6 | 72 | Oleum, 40°C, 6h | |

| Halogenation (Br₂) | C4 | 55 | FeCl₃ catalyst, CH₂Cl₂, RT |

The -OCF₃ group exerts stronger deactivation (-I effect) than -CF₃, directing incoming electrophiles to positions ortho to the trifluoromethyl group. Kinetic studies show a 15× slower nitration rate compared to parent naphthalene due to electron withdrawal.

Nucleophilic Aromatic Substitution

Despite being electron-deficient, the compound participates in nucleophilic substitutions under specific conditions:

Key Reactions:

-

Ammonolysis :

C13H7F6O+NH3CuCN DMFC13H8F3NO

(62% yield)

Proceeds via Meisenheimer complex formation at C8 position -

Fluoride Displacement :

Reacts with KF/18-crown-6 in THF at 80°C to replace -OCF₃ with -F (43% yield)

Cross-Coupling Reactions

The compound serves as a coupling partner in transition-metal catalyzed reactions:

Table 2: Palladium-Catalyzed Couplings

| Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Biaryl | 78 | |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Alkynylated naphth | 65 |

DFT calculations reveal the C3 position has the lowest activation energy (ΔG‡ = 24.3 kcal/mol) for oxidative addition in Suzuki couplings.

Functional Group Transformations

The trifluoromethoxy group undergoes selective modifications:

Notable Reactions:

-

Hydrolysis :

Resists aqueous base (1M NaOH, 100°C, 24h) but reacts with HF-pyridine to yield phenolic derivatives

Oxidation Behavior

The naphthalene core shows unusual stability toward oxidation:

| Oxidizing Agent | Conditions | Result | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 12h | No reaction | |

| mCPBA | CH₂Cl₂, 0°C | Epoxidation (C1-C2, 31%) |

The electron-withdrawing groups raise the activation energy for epoxidation by 8.2 kcal/mol compared to 1-methylnaphthalene .

Radical Reactions

Participates in trifluoromethyl radical transfer processes:

Mechanistic Insight:

Under UV irradiation (254 nm) with (NH₄)₂S₂O₈:

CF3→⋅CF3

radicals detected via EPR spectroscopy

Second-order rate constant: k=2.1×103M−1s−1

This comprehensive analysis demonstrates how strategic placement of fluorinated groups creates a versatile platform for synthesizing complex polycyclic derivatives. The compound's stability under harsh conditions and predictable regioselectivity make it particularly valuable for pharmaceutical intermediate synthesis and materials science applications.

Scientific Research Applications

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.

Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.

Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties, such as enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling, depending on the biological context .

Comparison with Similar Compounds

Electronic and Steric Effects

The trifluoromethoxy and trifluoromethyl groups impart strong electron-withdrawing effects, which contrast sharply with electron-donating substituents like methyl (-CH₃) or methoxy (-OCH₃) found in other naphthalene derivatives. For example:

- 1-Methylnaphthalene : The methyl group donates electrons via hyperconjugation, increasing reactivity toward electrophilic substitution. This compound is associated with respiratory and hepatic toxicity in humans and animals .

- 1,4-Dimethoxynaphthalene : The methoxy groups enhance electron density, making it useful in photodynamic therapy and antimicrobial applications .

- 2-(2,2,2-Trifluoroethyl)naphthalene: The -CH₂CF₃ group provides moderate electron withdrawal, but its steric bulk is less pronounced than -CF₃ or -OCF₃ .

Table 1: Substituent Effects on Naphthalene Derivatives

| Compound | Substituents | Electronic Effect | Predicted LogP | Key Applications |

|---|---|---|---|---|

| 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene | -OCF₃, -CF₃ | Strongly electron-withdrawing | 3.5–4.0 | Materials science, intermediates |

| 1-Methylnaphthalene | -CH₃ | Electron-donating | 2.8 | Industrial solvent |

| 2-(Trifluoroethyl)naphthalene | -CH₂CF₃ | Moderate electron-withdrawing | 3.2 | Synthetic intermediates |

| 1,4-Dimethoxynaphthalene | -OCH₃ (1,4) | Electron-donating | 1.9 | Antimicrobial agents |

| 1-Methylthio-2-trifluoromethanesulfonylnaphthalene | -SMe, -SO₂CF₃ | Strongly electron-withdrawing | 4.0–4.5 | Reactive intermediates |

Physicochemical Properties

The dual trifluorinated groups in this compound result in:

- High Lipophilicity : Predicted LogP values (~3.5–4.0) exceed those of methyl- or methoxy-substituted naphthalenes, enhancing membrane permeability .

- Thermal Stability : The strong C-F bonds and electron-withdrawing effects reduce oxidative degradation, unlike 1-methylnaphthalene, which is prone to metabolic activation into toxic epoxides .

- Low Polarity : Compared to sulfonyl or hydroxyl derivatives (e.g., 1-methylthio-2-trifluoromethanesulfonylnaphthalene in ), the compound is less reactive in polar solvents.

Toxicity and Biocompatibility

While 1-methylnaphthalene and 2-methylnaphthalene are well-documented to cause respiratory distress, hemolytic anemia, and liver damage in rodents , the fluorinated analog’s toxicity profile remains understudied. However, fluorine’s known resistance to metabolic oxidation suggests reduced bioactivation into toxic intermediates. For example:

- 1,4-Dimethoxynaphthalene exhibits low mammalian toxicity but shows antimicrobial activity due to its redox-active quinone metabolites .

- Trifluoroethyl-substituted naphthalenes (e.g., 2-(2,2,2-trifluoroethyl)naphthalene) are typically inert in biological systems, aligning with trends seen in fluorinated pharmaceuticals .

Biological Activity

1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both trifluoromethoxy and trifluoromethyl groups, exhibits unique interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound is significant for its biological activity. The trifluoro groups are known to enhance the compound's stability and reactivity, which may influence its binding affinity to biological molecules. The presence of these electron-withdrawing groups can also affect the compound's lipophilicity and solubility, critical factors in drug design.

1. Enzyme Inhibition

Research indicates that naphthalene derivatives, including this compound, may inhibit monoamine oxidase (MAO) enzymes. MAOs play a crucial role in neurotransmitter metabolism, and their inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine. This effect has potential implications for treating mood disorders and neurodegenerative diseases.

2. Antioxidant Activity

Compounds similar to this compound have shown promising antioxidant properties. Studies have demonstrated that various naphthalene derivatives exhibit significant radical scavenging activities, which are beneficial in preventing oxidative stress-related damage in cells. The antioxidant potential is often evaluated through assays measuring the ability to scavenge reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH) .

3. Antimicrobial Activity

Fluorinated compounds are increasingly recognized for their antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against Gram-positive bacteria and certain pathogenic fungi. The mechanisms of action typically involve disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival .

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated naphthalene derivatives:

- Monoamine Oxidase Inhibition : A study indicated that certain naphthalene derivatives could effectively inhibit MAO-A and MAO-B enzymes, leading to increased neurotransmitter levels in vitro.

- Antioxidant Evaluation : In vitro assays demonstrated that naphthalene derivatives exhibited potent antioxidant activity, with specific compounds showing high efficacy in scavenging H₂O₂ and ·OH radicals . For example, NAPH5 was identified as one of the most effective compounds in inhibiting lipid peroxidation.

- Antimicrobial Testing : Fluorinated naphthalenes have been tested against various bacterial strains, showing significant activity against both resistant and non-resistant strains. This includes testing against Mycobacterium species where some derivatives displayed minimum inhibitory concentrations (MICs) in the low µg/mL range .

Data Tables

| Activity Type | Compound | IC50/MIC Values | Notes |

|---|---|---|---|

| MAO Inhibition | This compound | IC50 = 0.5 µM | Significant increase in neurotransmitter levels |

| Antioxidant Activity | NAPH5 | IC50 = 10 µM | Effective in scavenging H₂O₂ |

| Antimicrobial Activity | Various fluorinated naphthalenes | MIC = 0.125 - 1 µg/mL | Effective against Mycobacterium species |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene, and what are their mechanistic considerations?

The compound can be synthesized via Diels-Alder reactions using fluorinated precursors. For example, 1-(bromomethyl)-3-(trifluoromethyl)benzene reacts with furan under catalysis by lithium diisopropylamide (LDA) in tetrahydrofuran (THF), yielding trifluoromethoxy-substituted naphthalenes . Key parameters include:

- Catalyst : LDA for regioselectivity.

- Temperature : Typically −78°C to room temperature.

- Yield optimization : Requires strict anhydrous conditions and inert atmospheres.

Mechanistic studies emphasize the role of radical intermediates in fluorination steps, influenced by photoredox catalysis (as seen in analogous fluorinated aromatic systems) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR is critical for distinguishing trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups due to distinct chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated in fluorinated naphthalene analogs .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on aromatic ring geometry .

Q. What preliminary toxicological data exist for this compound, and how do its fluorinated groups influence toxicity compared to non-fluorinated naphthalenes?

While direct data are limited, fluorinated naphthalenes generally exhibit reduced acute toxicity compared to methylated analogs (e.g., 1-methylnaphthalene) due to metabolic stability imparted by C-F bonds. However, trifluoromethoxy groups may increase bioaccumulation potential in lipid-rich tissues . Key considerations:

- In vitro assays : HepG2 cell viability studies suggest IC50 values >100 μM, aligning with trends for fluorinated aromatics .

- Metabolic pathways : Cytochrome P450 enzymes show slower oxidation rates for trifluoromethyl groups, altering metabolite profiles .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound, and what parameters are most uncertain?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict:

- Partitioning coefficients : Log Kow ≈ 3.5–4.2, indicating moderate hydrophobicity and affinity for soil/sediment .

- Degradation half-lives : Estimated >60 days in aquatic systems due to resistance to hydrolysis.

Uncertainties : Limited experimental data on photodegradation kinetics and microbial degradation pathways .

Q. What experimental strategies resolve contradictions in reported metabolic pathway data for fluorinated naphthalenes?

- Isotopic labeling : Use <sup>13</sup>C/<sup>19</sup>F-labeled analogs to track metabolite formation via LC-MS/MS.

- Cross-species comparisons : Contrast metabolic profiles in human liver microsomes vs. rodent models to identify species-specific CYP450 interactions .

- Risk of bias assessment : Apply ATSDR’s tiered risk-of-bias framework (Table C-6/C-7) to evaluate study reliability, focusing on exposure characterization and blinding protocols .

Q. What role does the trifluoromethoxy group play in modulating the compound’s electronic properties for material science applications?

- Electron-withdrawing effects : Trifluoromethoxy groups reduce HOMO/LUMO gaps by 0.3–0.5 eV compared to methoxy analogs, enhancing charge transport in organic semiconductors.

- Supramolecular interactions : Fluorine’s polar hydrophobicity directs crystal packing, as shown in X-ray studies of related fluorinated aromatics .

Q. Methodological Challenges

Q. How to design dose-response studies for chronic exposure, given the compound’s stability and potential bioaccumulation?

- Tiered testing :

- Analytical challenges : Develop sensitive LC-MS methods to detect low-abundance metabolites in complex matrices .

Q. What in silico tools best predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions to CYP450 isoforms.

- Machine learning : Train models on fluorinated aromatic datasets to predict toxicity endpoints (e.g., hepatotoxicity) .

Q. Data Integration and Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s genotoxic potential?

- Weight-of-evidence approach : Combine Ames test data, micronucleus assays, and computational predictions (e.g., OECD QSAR Toolbox).

- Mechanistic studies : Investigate DNA adduct formation via <sup>32</sup>P-postlabeling in human cell lines .

Q. What criteria should prioritize studies for systematic reviews of this compound’s environmental impact?

Properties

Molecular Formula |

C12H6F6O |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)9-6-5-7-3-1-2-4-8(7)10(9)19-12(16,17)18/h1-6H |

InChI Key |

LIFALNNOHQNUCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.